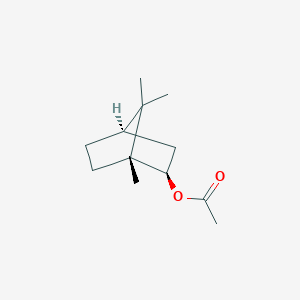

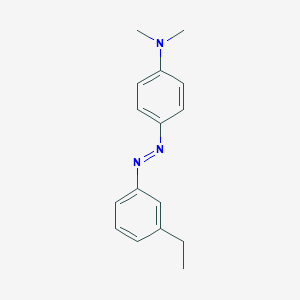

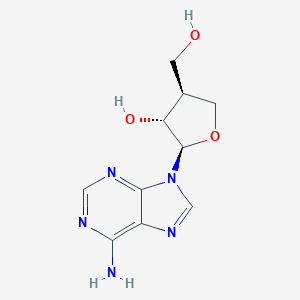

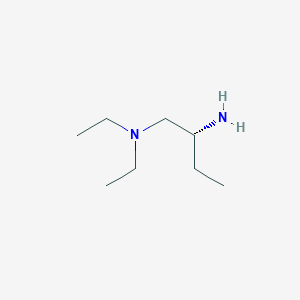

(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

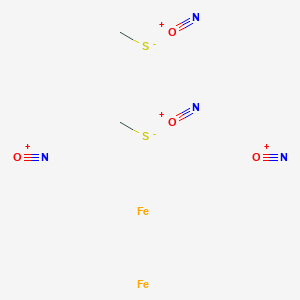

(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, commonly known as Acyclovir, is an antiviral drug that is used to treat infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It was first synthesized in 1977 by Gertrude B. Elion, who was awarded the Nobel Prize in Medicine for her work on antiviral drugs. Acyclovir is a nucleoside analogue that works by inhibiting viral DNA synthesis, thus preventing viral replication.

Wirkmechanismus

Acyclovir is a nucleoside analogue that is selectively phosphorylated by viral thymidine kinase (TK) and cellular enzymes to form the active triphosphate form. The active triphosphate form of acyclovir competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by viral DNA polymerase. Once incorporated, acyclovir triphosphate inhibits viral DNA synthesis by acting as a chain terminator, thus preventing viral replication.

Biochemische Und Physiologische Effekte

Acyclovir is well-tolerated and has a low toxicity profile. It is rapidly absorbed after oral administration and is distributed throughout the body, including the central nervous system. Acyclovir is eliminated primarily by renal excretion, with a half-life of approximately 2-3 hours in adults with normal renal function. Acyclovir has been shown to have minimal effects on host cell DNA synthesis and replication.

Vorteile Und Einschränkungen Für Laborexperimente

Acyclovir has several advantages for laboratory experiments, including its high potency and specificity for viral DNA polymerase, its low toxicity, and its well-characterized mechanism of action. However, there are some limitations to its use, including the potential for the development of resistance in viral strains with altered TK activity, the need for frequent dosing due to its short half-life, and the inability to completely eliminate viral DNA from infected cells.

Zukünftige Richtungen

There are several potential future directions for research on acyclovir and related nucleoside analogues. One area of interest is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of acyclovir in combination with other antiviral agents to enhance its efficacy and reduce the risk of resistance. Additionally, there is ongoing research on the use of acyclovir in the treatment of other viral infections, such as SARS-CoV-2.

Synthesemethoden

Acyclovir is synthesized via a multistep process starting from guanine, which is converted into the intermediate compound 6-chloropurine. This compound is then reacted with acetaldehyde to form the acyclovir precursor, which is subsequently converted into acyclovir via a series of chemical reactions. The synthesis of acyclovir has been optimized over the years to increase the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Acyclovir has been extensively studied for its antiviral activity against (2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, VZV, and EBV. It has been shown to be highly effective in treating herpes infections, reducing the duration and severity of symptoms, and preventing recurrences. Acyclovir has also been used in the treatment of other viral infections, such as cytomegalovirus (CMV) and human herpesvirus 6 (HHV-6).

Eigenschaften

CAS-Nummer |

19200-56-7 |

|---|---|

Produktname |

(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |

Molekularformel |

C10H13N5O3 |

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-8-6-9(13-3-12-8)15(4-14-6)10-7(17)5(1-16)2-18-10/h3-5,7,10,16-17H,1-2H2,(H2,11,12,13)/t5-,7+,10+/m0/s1 |

InChI-Schlüssel |

KQLDDLUWUFBQHP-WVBSTYLSSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |

SMILES |

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Kanonische SMILES |

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Synonyme |

9-[(2R)-3α-Hydroxy-4β-(hydroxymethyl)tetrahydrofuran-2β-yl]-9H-purine-6-amine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

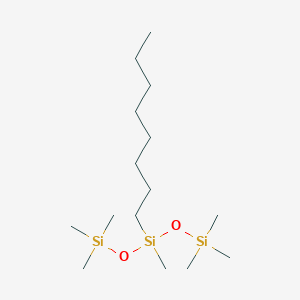

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)